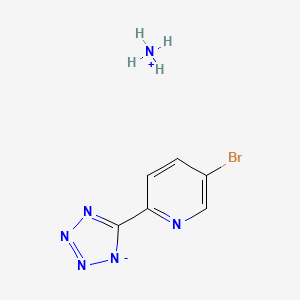
azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a bromo group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine typically involves a multi-step processThis reaction is highly efficient and regioselective, forming the triazole ring in a single step . The reaction conditions usually involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a suitable ligand and a base, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The triazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings, used in coordination chemistry and catalysis.
3,5-bis(1,2,4-triazol-1-yl)pyridine: Another related compound with applications in water electro-oxidation and as a molecular catalyst.
Uniqueness
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromo group and a triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
The compound azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a brominated pyridine ring fused with a triaza-cyclopentadiene moiety. The presence of multiple nitrogen atoms suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have shown efficacy against various bacterial strains. A comparative study highlighted the effectiveness of brominated pyridines against Staphylococcus aureus and Escherichia coli, suggesting that the azanium derivative may possess similar properties due to its structural characteristics.
| Compound | Activity Against | Reference |
|---|---|---|
| 5-Bromo-2-fluoropyridine | S. aureus | |
| 5-Bromo-2-pyrazol-1-ylpyridine | E. coli |
Anticancer Properties
The triaza moiety in the compound is known for its role in anticancer activity. Several studies have documented the cytotoxic effects of triazole derivatives on cancer cell lines. For example, triazole-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
A notable study demonstrated that triazole derivatives could inhibit the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), indicating that azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine may exhibit similar effects.
The biological activity of azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen-rich structure may interact with active sites of enzymes crucial for microbial metabolism or cancer cell survival.
- Receptor Modulation : The compound could potentially modulate receptors involved in signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in target cells, leading to cell death.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various brominated pyridine derivatives against clinical isolates. The results indicated that compounds with higher halogen substitution showed enhanced activity against resistant strains.
Anticancer Evaluation
In a laboratory setting, azanium derivatives were tested against several cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability at micromolar concentrations, supporting their potential as therapeutic agents.
Properties
Molecular Formula |
C6H7BrN6 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine |
InChI |
InChI=1S/C6H3BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H;1H3/q-1;/p+1 |
InChI Key |
WERIWFWUTUCJQW-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=N[N-]2.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















